molecular formula C12H18ClNO3 B6277519 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride CAS No. 2763756-60-9

2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride

Cat. No.: B6277519
CAS No.: 2763756-60-9
M. Wt: 259.7
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Description

2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is a synthetic compound known for its analgesic and anticonvulsant properties. It is widely used in research settings due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(propan-2-yloxy)benzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2-(propan-2-yloxy)benzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used in reactors to carry out the condensation and reduction reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an analgesic and anticonvulsant.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating pain and seizures.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to receptors in the nervous system, modulating their activity.

    Pathways Involved: It affects neurotransmitter release and uptake, leading to its analgesic and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A similar compound with anticonvulsant properties.

    Pregabalin: Another related compound used to treat neuropathic pain.

Uniqueness

2-amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

2763756-60-9

Molecular Formula

C12H18ClNO3

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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